molecular formula C17H32N4O B2709760 (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide CAS No. 2411335-65-2

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide

货号 B2709760
CAS 编号: 2411335-65-2
分子量: 308.47
InChI 键: RSIQFPLWFAKIAQ-WEVVVXLNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies.

作用机制

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide exerts its anti-tumor activity by activating the immune system and promoting the production of cytokines. It has been shown to activate the transcription factor NF-kB, which leads to the production of cytokines such as TNF-α and IL-6. These cytokines promote the recruitment of immune cells to the tumor site and enhance the immune response against the tumor. This compound has also been shown to inhibit the growth of blood vessels that supply nutrients to the tumor, which can lead to the death of tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce the production of cytokines such as TNF-α and IL-6, which play a role in the immune response against the tumor. This compound has also been shown to inhibit the growth of blood vessels that supply nutrients to the tumor, which can lead to the death of tumor cells. This compound has been found to be well-tolerated in preclinical studies, with no significant toxicity observed.

实验室实验的优点和局限性

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has been shown to have anti-tumor activity in various preclinical models, which makes it a promising candidate for further study. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which can limit its effectiveness. This compound has also been found to be unstable in solution, which can make it difficult to use in experiments.

未来方向

There are several future directions for research on (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the mechanism of action of this compound in more detail, to better understand how it exerts its anti-tumor activity. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of this compound in vivo. Finally, clinical trials are needed to determine the potential use of this compound in cancer treatment.

合成方法

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis process involves the reaction of 2-cyclopentenone with dimethylamine, followed by the reaction of the resulting product with 4-methyl-1,4-diazepan-1-ylmagnesium bromide. The final product is obtained by reacting the resulting intermediate with acetic anhydride. The synthesis of this compound has been described in detail in several scientific studies.

科学研究应用

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various preclinical models, including mouse models of cancer. This compound has been found to induce tumor cell death and inhibit tumor growth by activating the immune system and promoting the production of cytokines. This compound has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

属性

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4O/c1-19(2)10-5-9-17(22)18-15-7-4-8-16(15)21-12-6-11-20(3)13-14-21/h5,9,15-16H,4,6-8,10-14H2,1-3H3,(H,18,22)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIQFPLWFAKIAQ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2CCCC2NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN(CC1)C2CCCC2NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。